Lipophilicity (LogP) Comparison: Enhanced Membrane Permeability vs. Non-Fluorinated Analog
The introduction of a fluoro substituent significantly increases the lipophilicity of Methyl 4-fluoro-2-methyl-5-nitrobenzoate compared to its non-fluorinated analog, methyl 2-methyl-5-nitrobenzoate . A higher LogP value is directly correlated with improved membrane permeability and oral bioavailability, a critical parameter in early-stage drug discovery [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 2.05; XLogP3: 2.35 |
| Comparator Or Baseline | Methyl 2-methyl-5-nitrobenzoate (CAS 77324-87-9) XLogP3: 2.0 |
| Quantified Difference | Delta XLogP3 = +0.35 |
| Conditions | Computed value from chemical structure (ACD/Labs and PubChem XLogP3) |
Why This Matters
The 0.35 LogP increase translates to a theoretical ~2.2x increase in partition coefficient, suggesting enhanced potential for passive diffusion across biological membranes.
- [1] PubChem. (2025). Methyl 2-methyl-5-nitrobenzoate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-methyl-5-nitrobenzoate View Source
